1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H74NO8P |

|---|---|

Molecular Weight |

711.0 g/mol |

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |

InChI |

InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1/i1D3,3D2,5D2 |

InChI Key |

ADCNXGARWPJRBV-MCFUPEGSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)(O)OCCN |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7: Structure, Properties, and Application in Quantitative Mass Spectrometry

Executive Summary: This technical guide provides an in-depth analysis of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 (PE(15:0/18:1)-d7), a deuterated phospholipid of significant importance in the field of lipidomics. We will dissect its molecular structure, detail its physicochemical properties, and elucidate its primary application as an internal standard in quantitative mass spectrometry. This document is intended for researchers, analytical scientists, and professionals in drug development who require precise and accurate quantification of lipid species in complex biological matrices. The guide includes a detailed experimental protocol for its use, underscoring the scientific principles that ensure data integrity and reproducibility.

Introduction: The Significance of Phosphatidylethanolamines

Phosphatidylethanolamines (PE) are a major class of phospholipids, second only to phosphatidylcholines in abundance in mammalian cell membranes, constituting up to 25% of total phospholipids.[1] They are critical structural components, particularly enriched in the inner leaflet of the plasma membrane. Beyond their structural role, PEs are involved in a variety of cellular processes, including membrane fusion, regulation of membrane curvature, and serving as a precursor for the synthesis of other lipids.[1] Given their physiological importance, the accurate quantification of specific PE molecular species, such as those containing an odd-chain fatty acid like pentadecanoic acid (15:0), is crucial for understanding metabolic pathways, identifying disease biomarkers, and assessing therapeutic interventions.

Molecular Structure and Physicochemical Properties

The structure of this compound is complex, comprising several key functional components that dictate its chemical behavior and analytical utility.

-

sn-Glycerol Backbone: A three-carbon glycerol molecule with stereospecific numbering (sn), forming the scaffold for the acyl chains and the phosphate headgroup.

-

sn-1 Position: Pentadecanoyl Chain (15:0): A 15-carbon saturated fatty acid (pentadecanoic acid) is ester-linked to the first carbon of the glycerol backbone. The presence of an odd-chain fatty acid makes it less common than its palmitoyl (16:0) counterpart and a valuable target for specific biomarker studies.

-

sn-2 Position: Oleoyl Chain (18:1): An 18-carbon monounsaturated fatty acid (oleic acid) with a single double bond in the cis configuration at the 9th carbon is ester-linked to the second carbon.

-

sn-3 Position: Phosphoethanolamine Headgroup: A phosphate group is linked to the third carbon of the glycerol, which is in turn esterified to an ethanolamine molecule. This headgroup confers the characteristic amphipathic nature to the lipid.

-

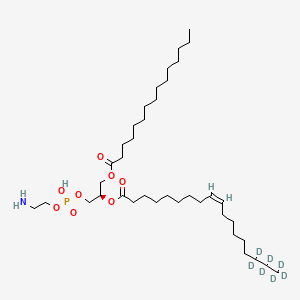

Deuterium (d7) Labeling: The molecule is isotopically enriched with seven deuterium atoms. This heavy isotope labeling is the key feature for its use as an internal standard. The mass difference allows it to be distinguished from its endogenous, non-labeled counterpart by a mass spectrometer, while its chemical and physical properties remain nearly identical.

Caption: Structural components of PE(15:0/18:1)-d7.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2097561-15-2 | [2] |

| Molecular Formula | C₃₈H₆₇D₇NO₈P | |

| Molecular Weight | 711.01 g/mol | |

| Appearance | Liquid | [2] |

| Common Solvent | Chloroform | [2] |

| Primary Application | Internal Standard for Quantitative Analysis | [2] |

The Foundational Role of Deuterated Standards in Quantitative Analysis

Quantitative analysis of lipids in biological samples by techniques like liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges that can compromise accuracy and precision.[3] These challenges include:

-

Matrix Effects: Co-eluting substances from the biological matrix (e.g., salts, other lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source, causing either signal suppression or enhancement.[3][4]

-

Sample Preparation Variability: Analyte loss can occur inconsistently during the multi-step extraction, purification, and concentration processes.[3]

-

Instrumental Drift: The performance and sensitivity of the LC-MS system can fluctuate over the course of an analytical run.[3]

To overcome these issues, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (IS).[3] A deuterated standard like PE(15:0/18:1)-d7 is the ideal choice.

Causality of Experimental Choice: The deuterated standard is added at a known concentration to every sample at the very beginning of the workflow. Because it is chemically identical to the endogenous analyte, it experiences the exact same matrix effects, extraction inefficiencies, and instrumental variations.[3][4] The mass spectrometer, however, can differentiate between the light (endogenous) and heavy (deuterated) forms. By measuring the ratio of the analyte's signal to the internal standard's signal, all sources of proportional error are cancelled out, leading to highly accurate and precise quantification.[3] This self-validating system is the gold standard in quantitative bioanalysis.[4]

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of PE(15:0/18:1) in Human Plasma

This protocol provides a detailed methodology for the quantification of endogenous 1-pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine in human plasma using PE(15:0/18:1)-d7 as an internal standard.

Materials and Reagents

-

Analyte Standard: 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (PE(15:0/18:1))

-

Internal Standard: this compound (PE(15:0/18:1)-d7)

-

Solvents: LC-MS grade chloroform, methanol, and water.

-

Biological Matrix: Pooled, lipid-depleted human plasma for calibration curve and quality controls (QCs).

-

Sample Tubes: 2 mL polypropylene microcentrifuge tubes.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in chloroform. Store in amber glass vials at -20°C.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in methanol to create calibration standards spanning the expected physiological range (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in methanol to a final concentration of 50 ng/mL. This fixed concentration will be added to all samples.

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)

Rationale: The IS is added before extraction to account for any analyte loss during this critical step.

-

Sample Aliquoting: To a 2 mL microcentrifuge tube, add 50 µL of human plasma (unknown sample, calibrator, or QC).

-

Internal Standard Spiking: Add 10 µL of the 50 ng/mL IS working solution to each tube.

-

Solvent Addition: Add 750 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute to ensure complete protein precipitation and cell lysis.

-

Phase Separation: Add 250 µL of chloroform. Vortex for 30 seconds. Add 250 µL of water. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass syringe and transfer it to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 90:10 methanol:water) for injection.

LC-MS/MS Instrumentation and Conditions

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes to resolve the PE species.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), typically in positive mode for PEs.

-

MRM Transitions (Example):

-

Analyte (PE(15:0/18:1)): Q1: m/z 704.5 → Q3: m/z 563.5 [M+H - 141]+

-

IS (PE(15:0/18:1)-d7): Q1: m/z 711.5 → Q3: m/z 570.5 [M+H - 141]+ (Note: Exact m/z values should be confirmed by infusion of standards)

-

Data Analysis and Quantification

-

Integration: Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

-

Ratio Calculation: For each sample, calculate the peak area ratio (Analyte Area / IS Area).

-

Calibration Curve: Plot the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting).

-

Concentration Determination: Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

Conclusion

This compound is a meticulously designed molecule that serves a critical function in modern bioanalysis. Its structure, which combines an odd-chain saturated fatty acid, a common unsaturated fatty acid, and a stable isotope label, makes it an indispensable tool for lipidomics researchers. By acting as a near-perfect chemical mimic to its endogenous counterpart, it enables the robust and accurate quantification of specific lipid species through isotope dilution mass spectrometry. The application of such standards is fundamental to ensuring the trustworthiness and reproducibility of data in clinical research and drug development, paving the way for new discoveries in lipid metabolism and disease pathology.

References

An In-Depth Technical Guide to Deuterated Phosphatidylethanolamine: Properties and Applications

For researchers, scientists, and drug development professionals navigating the intricate world of membrane biophysics and lipidomics, deuterated phosphatidylethanolamine (PE) stands out as an indispensable tool. The strategic replacement of hydrogen with its heavier isotope, deuterium, imparts unique physical properties that are "silent" to many analytical techniques while being highly informative to others. This guide provides a comprehensive overview of the core properties of deuterated PE, the rationale behind its use in advanced analytical techniques, and practical insights into its application.

The Significance of Deuterium Labeling in Phosphatidylethanolamine

Phosphatidylethanolamine is a ubiquitous glycerophospholipid in biological membranes, playing crucial roles in membrane fusion, curvature stress, and as a lipid chaperone.[1] Its zwitterionic headgroup and propensity for hydrogen bonding contribute to the formation of tightly packed, ordered lipid domains. The introduction of deuterium into the PE molecule, either in the acyl chains or the headgroup, does not significantly alter its chemical behavior but profoundly changes its interaction with neutrons and its signature in nuclear magnetic resonance (NMR) spectroscopy. This subtle isotopic substitution is the key to unlocking a wealth of structural and dynamic information about lipid bilayers.

The primary advantage of using deuterated lipids lies in the concept of "contrast variation" in neutron scattering experiments.[2][3] Hydrogen and deuterium have vastly different neutron scattering lengths, allowing researchers to selectively "highlight" or "hide" different components of a membrane system by matching the scattering length density of the solvent (usually a mixture of H₂O and D₂O) to that of a specific component.[4] This enables the precise determination of the location and conformation of molecules within a lipid bilayer.

Synthesis of Deuterated Phosphatidylethanolamine

The production of deuterated PE can be achieved through both biological and chemical synthesis routes, each offering distinct advantages.

Biological Synthesis: A common method for producing perdeuterated (fully deuterated) lipids is to cultivate microorganisms, such as the yeast Pichia pastoris, in a deuterated medium.[5] This approach yields a complex mixture of deuterated lipids that closely mimics the composition of natural membranes. While this method is convenient for obtaining a variety of deuterated lipid species, the separation and purification of a specific lipid like PE can be challenging.

Chemo-enzymatic Synthesis: For studies requiring specifically labeled PE, a combination of chemical and enzymatic methods is often employed. A representative workflow for the synthesis of a deuterated PE, such as dipalmitoylphosphatidylethanolamine (DPPE), where the acyl chains are deuterated, is outlined below.

Figure 1: A generalized workflow for the chemo-enzymatic synthesis of deuterated dipalmitoylphosphatidylethanolamine (DPPE).

This multi-step process allows for the precise placement of deuterium atoms within the molecule, which is critical for high-resolution structural studies.

Physicochemical Properties of Deuterated Phosphatidylethanolamine

While the chemical properties of deuterated and non-deuterated PE are nearly identical, the substitution of hydrogen with deuterium does introduce subtle but measurable differences in their physical properties. These differences arise from the stronger and shorter carbon-deuterium bond compared to the carbon-hydrogen bond.

| Property | Non-Deuterated PE | Deuterated PE | Rationale for Difference |

| Phase Transition Temperature (Tm) | Higher | Lower | The stronger C-D bonds lead to a slight decrease in the van der Waals interactions between acyl chains, resulting in a lower temperature required to induce the transition from the gel to the liquid-crystalline phase.[6] |

| Area per Lipid Molecule | Smaller | Larger | The increased vibrational amplitude of the C-D bond can lead to a slightly larger effective volume of the acyl chains, resulting in a larger area per lipid molecule in the liquid-crystalline phase.[7] |

| Bilayer Thickness | Thicker | Thinner | As a consequence of the larger area per lipid, the bilayer composed of deuterated lipids is often slightly thinner to maintain a constant volume per lipid.[7] |

Table 1: Comparison of the physicochemical properties of non-deuterated and deuterated phosphatidylethanolamine.

It is crucial for researchers to be aware of these subtle differences, as they can influence the interpretation of experimental data, particularly when comparing results from deuterated and non-deuterated systems.

Applications and Experimental Protocols

The unique properties of deuterated PE make it an invaluable tool in a variety of advanced analytical techniques.

Neutron Scattering

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), are powerful methods for elucidating the structure of lipid bilayers.[4][8] The large difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) is the cornerstone of these techniques. By selectively deuterating PE and varying the H₂O/D₂O ratio of the solvent, specific parts of the lipid bilayer can be made "visible" or "invisible" to the neutron beam.[2][3]

Experimental Protocol: Supported Lipid Bilayer (SLB) Formation for Neutron Reflectometry

-

Substrate Preparation: Begin with a clean, smooth silicon wafer. The quality of the substrate is paramount for forming a uniform SLB.

-

Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) containing the deuterated PE of interest, often mixed with other lipids to mimic a biological membrane. This is typically done by dissolving the lipids in chloroform, evaporating the solvent to form a thin film, hydrating the film with buffer, and then extruding the resulting multilamellar vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Vesicle Fusion: Introduce the SUV suspension to the silicon wafer in a temperature-controlled flow cell. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

-

Rinsing: After a sufficient incubation time, rinse the surface with buffer to remove any unfused vesicles.

-

Neutron Reflectometry Measurement: The SLB is then ready for analysis by neutron reflectometry. By measuring the reflectivity of the neutron beam at different angles of incidence and with different H₂O/D₂O solvent contrasts, a detailed profile of the bilayer structure, including the thickness of the headgroup and tail regions, can be obtained.[9]

Figure 2: A simplified workflow for studying supported lipid bilayers (SLBs) containing deuterated phosphatidylethanolamine using neutron reflectometry.

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR is a powerful technique for probing the dynamics and orientation of molecules in a non-invasive manner. By selectively deuterating specific positions on the PE molecule, such as the acyl chains or the headgroup, one can obtain detailed information about the local environment and motion at that site.[10]

The primary observable in a ²H NMR experiment on a lipid bilayer is the quadrupolar splitting, which is a measure of the time-averaged orientation of the C-D bond with respect to the magnetic field. From the quadrupolar splittings, one can calculate the order parameter (S_CD), which provides a quantitative measure of the orientational order of the deuterated segment.

Experimental Protocol: ²H NMR of Deuterated PE Vesicles

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) of the deuterated PE by hydrating a lipid film with buffer. It is crucial to use a non-deuterated buffer to avoid a large solvent signal that would overwhelm the lipid signal.[11]

-

NMR Spectrometer Setup: The experiment must be performed in an "unlocked" mode since there is no deuterated solvent for the spectrometer to lock onto.[12] Shimming is performed using the proton signal of the sample.

-

Data Acquisition: A quadrupolar echo pulse sequence is typically used to acquire the ²H NMR spectrum. This sequence is designed to refocus the dephasing of the nuclear spins caused by the large quadrupolar interaction in the solid-like lipid bilayer.

-

Data Analysis: The resulting spectrum is a Pake doublet, and the separation between the two peaks is the quadrupolar splitting. By measuring the quadrupolar splittings for different deuterated positions along the acyl chain, an order parameter profile can be constructed, which provides a detailed picture of the flexibility gradient from the headgroup towards the center of the bilayer.

Figure 3: A schematic representation of the experimental workflow for obtaining order parameters from ²H NMR spectroscopy of deuterated phosphatidylethanolamine vesicles.

Mass Spectrometry

In the field of lipidomics, mass spectrometry (MS) is an indispensable tool for the identification and quantification of lipid species. Deuterated PE serves as an excellent internal standard for quantitative MS analysis.[13] Since its chemical behavior is nearly identical to its non-deuterated counterpart, it co-elutes in liquid chromatography and has a similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be easily distinguished from the endogenous, non-deuterated PE.

Experimental Protocol: Quantitative Lipidomics using Deuterated PE Internal Standard

-

Lipid Extraction: Extract lipids from the biological sample of interest using a standard method, such as the Bligh-Dyer or Folch extraction. A known amount of the deuterated PE internal standard is added to the sample before the extraction begins to account for any sample loss during the procedure.

-

LC-MS/MS Analysis: The lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The lipids are separated by chromatography, and then ionized and detected by the mass spectrometer.

-

Quantification: The amount of the endogenous PE is determined by comparing the peak area of its mass transition to the peak area of the known amount of the deuterated PE internal standard.[14]

A characteristic fragmentation pattern for phosphatidylethanolamine in positive ion mode is the neutral loss of the phosphoethanolamine headgroup (141 Da).[15] For a deuterated PE, this neutral loss will still be observed, but the precursor ion will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated.

Conclusion

Deuterated phosphatidylethanolamine is a powerful and versatile tool for researchers in the fields of membrane biophysics, structural biology, and lipidomics. Its unique properties in neutron scattering and NMR spectroscopy provide unparalleled insights into the structure and dynamics of lipid bilayers. Furthermore, its utility as an internal standard in mass spectrometry enables accurate quantification of PE in complex biological samples. As analytical techniques continue to advance, the demand for specifically labeled lipids, such as deuterated PE, will undoubtedly continue to grow, paving the way for new discoveries in our understanding of the intricate world of biological membranes.

References

- Harkewicz, R., & Dennis, E. A. (2011). Applications of mass spectrometry to lipids and membranes. Annual review of biochemistry, 80, 301–325.

- Eicher, B., Kucerka, N., & Nieh, M. P. (2017). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Membranes, 7(4), 54.

- Nagao, M., & Seto, H. (2023). Neutron scattering studies on dynamics of lipid membranes. Biophysics Reviews, 4(2), 021302.

- Clifton, L. A., & Nanda, H. (2019). Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering. Methods in molecular biology (Clifton, N.J.), 2003, 245–270.

- Nagao, M., & Seto, H. (2023). Neutron scattering studies on dynamics of lipid membranes. Biophysics Reviews, 4(2).

- Seelig, J., & Gally, H. U. (1976). Investigation of phosphatidylethanolamine bilayers by deuterium and phosphorus-31 nuclear magnetic resonance. Biochemistry, 15(23), 5199–5204.

- Petrache, H. I., Tristram-Nagle, S., & Nagle, J. F. (2004). Molecular simulation study of structural and dynamic properties of mixed DPPC/DPPE bilayers. Biophysical journal, 86(3), 1574–1586.

- Eicher, B., Kucerka, N., & Nieh, M. P. (2017). Synthesis of phosphatidylethanolamine under possible primitive earth conditions. Journal of molecular evolution, 25(1), 1–6.

- Yepuri, N. R., Gunda, S., & Kailas, L. (2016). The synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d82) and the characterisation of its lipid bilayer membrane structure by neutron reflectometry. Chemistry and physics of lipids, 198, 10–17.

- Cao, J., Li, J. L., & Li, D. (2008). Deuterated PG standards are used for quantitative analysis of PGs in a extract. Analytical Biochemistry, 378(2), 147-154.

- Wacklin, H. P. (2011). Neutron reflectometry of supported hybrid bilayers with inserted peptide. Langmuir, 27(17), 10849–10856.

- Thurmond, R. L., Lindblom, G., & Brown, M. F. (1993). Molecular areas of phospholipids as determined by 2H NMR spectroscopy. Comparison of phosphatidylethanolamines and phosphatidylcholines. Biochemistry, 32(20), 5394–5410.

- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: multidimensional ESI-MS-based lipid analysis. Journal of lipid research, 46(2), 199–208.

- Vance, J. E. (2008). The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species. Journal of lipid research, 49(5), 966–977.

- Farren, S. B., Sommerman, E., & Cullis, P. R. (1984). Production of specifically deuterium labelled dioleoyl phospholipid species in gram quantities: a convenient synthesis of [C11-2H2]oleic acid. Chemistry and physics of lipids, 34(4), 279–286.

- Rainteau, D., et al. (2012). Mass spectra of parent ions of phosphatidylethanolamine (A), phosphatidylcholine (B) and phosphatidylinositol (C). PLoS One, 7(10), e47295.

- Petrache, H. I., & Nagle, J. F. (2007). Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy. Biophysical journal, 92(12), 4236–4247.

- Vance, J. E. (2015). Phosphatidylethanolamine and its diverse biological functions. Biochimica et biophysica acta, 1851(4), 415–424.

- Marsh, D. (2012). Handbook of Lipid Bilayers (2nd ed.). CRC Press.

- Simon, C., Asaro, A., Feng, S., & Riezman, H. (2023). An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux. Chemical Science, 14(3), 643-650.

- Acquiring 2H NMR Spectra. (2021). University of Wisconsin-Madison Chemistry Instrument Center.

- Facey, G. (2008). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog.

- Durant, J. A., Wilkins, H. G., Butler, P. D., & Cooper, J. F. K. (2022). Optimizing experimental design in neutron reflectometry. Journal of Applied Crystallography, 55(2), 355-365.

- Han, X., & Gross, R. W. (2000). Characterization of phosphatidylethanolamine as a lithiated adduct by triple quadrupole tandem mass spectrometry with electrospray ionization. Journal of mass spectrometry, 35(5), 595–606.

- Guan, Y., Chen, X., Wu, M., He, P., & Peltz, G. (2019). The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy.

- Smedberg, A., Khonakdar, H. A., & Smedberg, A. (2021). Structures and impact strength variation of chemically crosslinked high-density polyethylene. Polymers, 13(4), 586.

- Marsh, D. (2013). CRC Handbook of lipid bilayers. CRC press.

- Hishida, M., et al. (2018). Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. Langmuir, 34(48), 14548-14561.

- Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting.

- Helmy, S., et al. (2025). A supported lipid bilayer to model solid-ordered membrane domains. Journal of Colloid and Interface Science, 690, 137333.

- Wikipedia contributors. (2023). Transition metal hydride. In Wikipedia, The Free Encyclopedia.

- Reactome. (n.d.). Synthesis of PE.

- Wikipedia contributors. (2023). Reinforced lipids. In Wikipedia, The Free Encyclopedia.

- Jarrell, H. C., Byrd, R. A., & Smith, I. C. P. (1981). Analysis of the Composition of Mixed Lipid Phases by the Moments of 2H NMR Spectra. Biophysical Journal, 34(3), 451–463.

- Hsu, F. F., & Turk, J. (1999). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: The fragmentation processes. Journal of the American Society for Mass Spectrometry, 10(7), 587–599.

- Hishida, M., et al. (2018). Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. Langmuir, 34(48), 14548-14561.

- Nagle, J. F. (2018). Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy. Frontiers in Physiology, 9, 1378.

- Zhang, X., et al. (2023). Isotope effects of deuterated Pt(ii) complexes with site disparity on blue phosphorescence. Materials Chemistry Frontiers, 7(10), 2005-2012.

- Li, J., et al. (2025). Visualizing deuterated lipids via stimulated Raman scattering microscopy. Journal of Biomedical Optics, 30(S1), S11102.

- Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of lipid bilayers. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1469(3), 159-195.

- Diraison, F., Pachiaudi, C., & Beylot, M. (1997). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Journal of mass spectrometry, 32(1), 81–86.

- Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Detection and quantification of asymmetric lipid vesicle fusion using deuterium NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of phosphatidylethanolamine as a lithiated adduct by triple quadrupole tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Deuterium NMR Study of the Effect of Ergosterol on POPE Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temperature-dependent transitions between normal and inverse isotope effects pertaining to the interaction of H-H and C-H bonds with transition metal centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of phosphatidylethanolamine under possible primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutron reflectometry of supported hybrid bilayers with inserted peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. osti.gov [osti.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. avantiresearch.com [avantiresearch.com]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Role of POPE-d7 in Lipidomics Research

Abstract

In the intricate field of lipidomics, the pursuit of accurate and reproducible quantification is paramount for elucidating the roles of lipids in health and disease.[1] Phosphatidylethanolamines (PE), as a major class of phospholipids, are integral to cellular structure and signaling, making their precise measurement critical.[2] This technical guide provides a comprehensive overview of the use of 1-palmitoyl-2-oleoyl(d7)-sn-glycero-3-phosphoethanolamine (POPE-d7), a deuterated internal standard, in mass spectrometry-based lipidomics. We will explore the fundamental principles of stable isotope dilution, the rationale behind using POPE-d7, and provide detailed, field-proven protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their lipidomics data.

The Imperative for Accurate Quantification in Lipidomics

Lipidomics aims to identify and quantify the thousands of unique lipid molecular species within a biological system.[3][4] However, the analytical process, from sample extraction to mass spectrometric detection, is fraught with potential variability. Sample loss during multi-step extraction procedures and fluctuations in instrument response, particularly ion suppression or enhancement caused by the complex biological matrix, can significantly skew quantitative results.[5][6]

To overcome these challenges, the use of an internal standard (IS) is essential.[7] An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical workflow but is distinguishable by the detector.[1] By adding a known quantity of the IS to a sample at the earliest stage, any subsequent losses or variations in signal intensity will affect both the analyte and the IS proportionally.[5] This allows for a ratiometric calculation that normalizes for these variables, leading to highly accurate and precise quantification.[8]

The Gold Standard: Stable Isotope Dilution and Deuterated Standards

Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the "gold standard" for quantitative mass spectrometry.[1] These standards, which include deuterated (²H or D) and ¹³C-labeled lipids, are chemically identical to their endogenous counterparts.[9] This near-perfect chemical analogy ensures they co-elute in liquid chromatography (LC) and experience the same ionization efficiency and matrix effects in the mass spectrometer (MS).[5] The mass spectrometer can easily differentiate the SIL-IS from the native analyte based on the mass difference imparted by the heavy isotopes.[5]

Table 1: Comparative Analysis of Internal Standard Types in Lipidomics

| Feature | Deuterated (e.g., POPE-d7) | ¹³C-Labeled | Structural Analogues (e.g., Odd-Chain) |

|---|---|---|---|

| Co-elution with Analyte | Nearly identical, with a potential for a slight chromatographic shift.[1][10] | Virtually identical.[9] | Elutes at a different retention time. |

| Correction for Matrix Effects | Excellent, as it experiences the same ionization suppression/enhancement.[5] | Excellent, considered the most robust method.[9] | Poor to moderate, as ionization efficiency can differ significantly. |

| Correction for Extraction Recovery | Nearly identical to the analyte due to similar physicochemical properties.[5] | Virtually identical to the analyte.[9] | Can differ from the analyte, leading to inaccurate correction.[1] |

| Cost & Availability | Generally more cost-effective and widely available than ¹³C-labeled versions. | Can be more expensive and less readily available.[9] | Most cost-effective. |

| Potential Issues | Potential for H/D back-exchange in certain solvents and a slight chromatographic isotope effect.[1] | Negligible isotope scrambling issues.[9][11] | May not perfectly mimic the behavior of all endogenous fatty acids.[9] |

POPE-d7: The Ideal Internal Standard for Phosphatidylethanolamine Quantification

Phosphatidylethanolamine (PE) is a vital phospholipid, constituting 15-25% of the total lipid content in cellular membranes and playing key roles in processes like membrane fusion and protein folding.[2] Given its importance, accurate PE quantification is crucial. POPE-d7 is a deuterated analog of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, one of the most common PE species in mammals. The deuterium atoms are typically located on the oleoyl fatty acid chain.

The core principle of using POPE-d7 is stable isotope dilution mass spectrometry. A known amount of POPE-d7 is spiked into a biological sample before any processing steps. The sample then undergoes lipid extraction, chromatographic separation, and detection by tandem mass spectrometry (MS/MS).

Caption: The principle of stable isotope dilution using POPE-d7.

The mass spectrometer is set to detect the specific mass-to-charge (m/z) transitions for both the endogenous POPE and the POPE-d7 standard. By calculating the ratio of their signal intensities, the initial concentration of the endogenous POPE can be determined with high precision, as the ratio remains constant regardless of sample loss or matrix effects.

Caption: Chemical structures of POPE and POPE-d7.

Experimental Workflow and Protocols

Achieving reliable lipidomics data requires the implementation of robust and consistent protocols.[1] The following sections provide a detailed workflow and step-by-step methodologies for the quantification of POPE in biological samples using POPE-d7.

Overall Experimental Workflow

The quantification of PE lipids from biological samples involves several critical stages, from initial sample handling to final data analysis. Each step must be carefully controlled to ensure reproducibility.

Caption: Experimental workflow for POPE quantification.

Detailed Protocol: Quantification of POPE in Human Plasma

This protocol details a liquid-liquid extraction based on the Folch method, followed by LC-MS/MS analysis.[8][12]

Materials and Reagents:

-

POPE-d7 internal standard solution (e.g., 1 µg/mL in chloroform:methanol 1:1, v/v)

-

Human plasma samples, stored at -80°C

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

Procedure:

-

Sample Preparation and Standard Spiking:

-

Thaw frozen plasma samples on ice.

-

Aliquot 50 µL of plasma into a clean glass centrifuge tube.

-

Add 10 µL of the POPE-d7 internal standard working solution to the plasma. The final concentration should be comparable to the expected endogenous levels of POPE.[8]

-

Vortex briefly to ensure thorough mixing.

-

-

Lipid Extraction (Folch Method):

-

Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution to the spiked plasma sample.[12]

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation and lipid extraction.

-

Add 300 µL of 0.9% NaCl solution to induce phase separation.[12]

-

Vortex for an additional 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase, an upper aqueous phase, and a protein disk at the interface.[1]

-

-

Lipid Collection and Drying:

-

Using a glass Pasteur pipette, carefully aspirate the lower organic (chloroform) layer, which contains the lipids, and transfer it to a new clean glass tube. Be careful not to disturb the protein layer.

-

Dry the collected lipid extract under a gentle stream of nitrogen at 30-40°C.

-

-

Reconstitution:

-

Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

-

Vortex for 30 seconds and transfer the solution to an LC autosampler vial with an insert.

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a UHPLC system coupled to a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[13]

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient to separate PE from other phospholipid classes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ESI.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous POPE and the POPE-d7 internal standard. The most common transition for PE lipids involves the neutral loss of the 141 Da phosphoethanolamine headgroup.[14]

-

Table 2: Key Mass Spectrometry Parameters for POPE and POPE-d7

| Compound | Precursor Ion [M+H]⁺ (m/z) | Fragmentation | Product Ion (m/z) | MRM Transition |

|---|---|---|---|---|

| POPE (16:0/18:1) | 744.56 | Neutral Loss of 141.02 | 603.54 | 744.6 → 603.5 |

| POPE-d7 | 751.60 | Neutral Loss of 141.02 | 610.58 | 751.6 → 610.6 |

Note: Exact m/z values may vary slightly based on instrumentation and calibration.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the MRM transitions of both POPE and POPE-d7 using the instrument's software.

-

Standard Curve: Prepare a calibration curve by analyzing a series of standards containing a fixed amount of POPE-d7 and varying, known concentrations of non-labeled POPE. Plot the peak area ratio (POPE/POPE-d7) against the concentration of POPE.

-

Concentration Calculation: Calculate the peak area ratio for the unknown samples and determine the concentration of endogenous POPE by interpolating from the linear regression of the standard curve.

Conclusion

The accurate quantification of lipids is fundamental to advancing our understanding of their roles in biological systems and disease pathogenesis. Deuterated internal standards, such as POPE-d7, are indispensable tools in the lipidomics researcher's arsenal. By closely mimicking the behavior of their endogenous counterparts, they provide a robust mechanism to correct for analytical variability, particularly sample loss and matrix effects.[5][9] The implementation of validated protocols, as detailed in this guide, enables the generation of high-quality, reproducible data, thereby ensuring the scientific integrity of lipidomics research and supporting breakthroughs in drug development and diagnostics.

References

- BenchChem Technical Support Team. (2025). Application Note and Protocol: Quantification of Phosphatidylethanolamine using LC-MS/MS. BenchChem.

- BenchChem. (2025). The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide. BenchChem.

- BenchChem. (2025). The Gold Standard: Justification for Using Deuterated Internal Standards in Lipidomics. BenchChem.

- Liu, X., et al. (2013). An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines. National Institutes of Health.

- Hartler, J., et al. (2017). Lipidomics from sample preparation to data analysis: a primer. PMC - NIH.

- Gao, J., et al. (2017). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. DR-NTU, Nanyang Technological University.

- Jia, Y., et al. (2012). Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2). PubMed.

- Cambridge Isotope Laboratories. Lipidomics Standards. Cambridge Isotope Laboratories.

- Stadler, J. T., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications.

- BenchChem. (2025). comparison of different deuterated standards for fatty acid analysis. BenchChem.

- BenchChem. (2025). A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation. BenchChem.

- Ikeda, K., et al. (2009). Precise Identification of Molecular Species of Phosphatidylethanolamine and Phosphatidylserine by Neutral Loss Survey with MS3. Shimadzu.

- BenchChem. (2025). A Researcher's Guide to Deuterated Standards for Fatty Acid Profiling. BenchChem.

- Murphy, R. C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. PMC - NIH.

- Fisher Scientific. Avanti Polar Lipids 15:0-18:1-D7-PE | 791638, Quantity. Fisher Scientific.

- BenchChem. (2025). Application Notes and Protocols for the Use of 20α-Hydroxy Cholesterol-d7 in Lipidomics Studies. BenchChem.

- Neurolipidomics Laboratory. (2021). Chapter 12. Cell culture metabolomics and lipidomics. ScienceDirect.

- ResearchGate. (2017). a Chosen internal standard d7-PE (15:0/18:1) for absolute quantitation. ResearchGate.

- Ellis, S. R., et al. (2022). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. Protocols.io.

- BenchChem. (2025). Application Notes and Protocols for C18-Ceramide-d7 as an Internal Standard in Mass Spectrometry-Based Lipidomics. BenchChem.

- Yang, K., & Han, X. (2016). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. PMC - NIH.

- Le, T. T., et al. (2020). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. National Institutes of Health.

- SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

- Jung, H. R., et al. (2011). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. benchchem.com [benchchem.com]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. lcms.cz [lcms.cz]

The Gold Standard in Quantitative Lipidomics: A Technical Guide to 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 (POPE-d7)

Introduction: The Imperative for Precision in Lipidomics

Lipidomics, the large-scale study of cellular lipids, has emerged as a critical field in biomedical research, offering profound insights into cellular physiology and pathology.[1][2] Lipids are not merely structural components of membranes or simple energy stores; they are active participants in a vast array of cellular processes, including signal transduction, membrane trafficking, and protein regulation.[3][4] Dysregulation of lipid metabolism is a hallmark of numerous diseases, from metabolic disorders like diabetes and obesity to neurodegenerative conditions and cancer.[5] Consequently, the accurate and precise quantification of individual lipid species is paramount for biomarker discovery, understanding disease mechanisms, and developing novel therapeutic strategies.[6]

A significant analytical challenge in lipidomics is the inherent complexity of the lipidome and the potential for variability during sample preparation and analysis.[6] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, has become the "gold standard" for achieving the highest levels of accuracy and reproducibility in quantitative lipid analysis.[7] This technical guide provides an in-depth exploration of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 (POPE-d7), a deuterated analog of a naturally occurring phosphatidylethanolamine, and its pivotal role in advancing quantitative lipidomics. We will delve into the core principles of its application, provide detailed experimental protocols, and discuss the broader functional context of phosphatidylethanolamines in cellular biology.

Part 1: The Core Function of POPE-d7 - An Ideal Internal Standard

The primary and most critical function of POPE-d7 is to serve as an internal standard in mass spectrometry-based quantitative analysis.[8] The underlying principle is isotope dilution, where a known quantity of the deuterated standard is added to a sample at the very beginning of the analytical workflow.[7] Because POPE-d7 is chemically and physically nearly identical to its endogenous, non-deuterated counterpart (POPE), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the entire analytical process.[6]

The mass spectrometer can readily distinguish between the analyte (endogenous POPE) and the internal standard (POPE-d7) due to the mass difference imparted by the seven deuterium atoms. By comparing the signal intensity of the endogenous lipid to the known concentration of the added deuterated standard, precise quantification can be achieved, effectively normalizing for any variations that may have occurred during sample handling and analysis.[7]

Why Deuterated Standards are Superior

The choice of internal standard is a critical decision in quantitative lipidomics. While other types of standards, such as odd-chain lipids or structural analogs, are sometimes used, deuterated standards offer distinct advantages. Their near-identical physicochemical properties to the analyte of interest ensure they behave similarly during extraction and chromatography, leading to more accurate correction for sample loss and matrix effects.[7]

| Feature | Deuterated Internal Standard (e.g., POPE-d7) | Odd-Chain Internal Standard |

| Chemical & Physical Properties | Nearly identical to the endogenous analyte | Differ from the endogenous analyte |

| Elution in Chromatography | Co-elutes or elutes very closely with the analyte | Elutes at a different retention time |

| Correction for Matrix Effects | Excellent | Less effective |

| Correction for Extraction Recovery | Excellent | May differ from the analyte |

Part 2: Beyond an Internal Standard - The Biological Significance of Phosphatidylethanolamines (PE)

To appreciate the importance of accurately quantifying POPE, it is essential to understand the multifaceted roles of phosphatidylethanolamines (PEs) in cellular biology. PEs are the second most abundant class of phospholipids in mammalian membranes, typically constituting 15-25% of the total lipid content.[4][5]

Structural Roles and Membrane Dynamics

The small ethanolamine headgroup of PE gives the molecule a conical shape, which induces negative curvature strain in lipid bilayers. This property is crucial for a variety of cellular processes that involve membrane fusion and fission, such as vesicle trafficking, endocytosis, and cytokinesis.[3][9] PEs also play a role in the proper folding and function of membrane proteins and are particularly enriched in the inner mitochondrial membrane, where they are essential for oxidative phosphorylation.[3][4]

Involvement in Cell Signaling

PEs are not merely structural lipids; they are also involved in cellular signaling. They can act as precursors for the synthesis of other lipids, including phosphatidylcholine (PC), and are involved in the biosynthesis of the endocannabinoid anandamide.[9][10] Furthermore, the exposure of another aminophospholipid, phosphatidylserine (PS), on the cell surface, which is metabolically related to PE, is a critical signal for the clearance of apoptotic cells.[10] The phosphatidylethanolamine-binding protein (PEBP) is a key regulator of several important cellular signaling pathways, including the ERK cascade and the NF-κB pathway.[11]

Below is a simplified representation of the key biosynthetic pathways of phosphatidylethanolamine.

Caption: Major biosynthetic pathways of phosphatidylethanolamine in mammalian cells.

Part 3: Experimental Protocol - Quantification of Phosphatidylethanolamines in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of phosphatidylethanolamine species in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with POPE-d7 as an internal standard.

Materials and Reagents

-

This compound (POPE-d7)

-

Human plasma (collected in EDTA tubes)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Glass centrifuge tubes (2 mL)

-

Glass Pasteur pipettes

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials with inserts

Step-by-Step Methodology

-

Sample Preparation and Internal Standard Spiking:

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma samples briefly.

-

Aliquot 100 µL of plasma into a 2 mL glass centrifuge tube.

-

Prepare a stock solution of POPE-d7 in methanol. The final concentration in the sample should be within the linear range of the assay.

-

Add 10 µL of the POPE-d7 internal standard solution to each plasma sample.

-

Vortex briefly to mix.

-

-

Lipid Extraction (Folch Method):

-

Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample containing the internal standard.

-

Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.

-

Add 300 µL of LC-MS grade water to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in a lower organic phase, an upper aqueous phase, and a protein disk at the interface.

-

-

Lipid Collection and Drying:

-

Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette, avoiding the protein disk.

-

Transfer the organic phase to a clean glass tube.

-

Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) isopropanol:acetonitrile.

-

Vortex thoroughly to ensure all lipids are dissolved.

-

Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separating different lipid species.

-

Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[12]

-

Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[12]

-

Gradient: A suitable gradient should be optimized to achieve good separation of the PE species.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for PE analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each PE species and the POPE-d7 internal standard need to be determined. For example, for POPE (15:0/18:1), the precursor ion would be its [M-H]⁻, and a characteristic product ion would be monitored. The same principle applies to POPE-d7, with a mass shift of +7 Da for the precursor ion.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| POPE (15:0/18:1) | [To be determined empirically] | [To be determined empirically] |

| POPE-d7 | [Precursor of POPE + 7] | [To be determined empirically] |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the endogenous POPE species and the POPE-d7 internal standard in the chromatograms.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Calibration Curve: Prepare a calibration curve using a series of known concentrations of a non-deuterated POPE standard spiked with a constant concentration of POPE-d7. Plot the response ratio against the concentration of the standard.

-

Quantification: Determine the concentration of the endogenous POPE in the plasma samples by interpolating their response ratios on the calibration curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the quantification of phosphatidylethanolamines using POPE-d7.

Conclusion: Ensuring Data Integrity in Lipidomics Research

The use of deuterated internal standards like this compound is indispensable for robust and reliable quantitative lipidomics. By effectively compensating for analytical variability, these standards ensure the high data quality required to make meaningful biological discoveries. As our understanding of the intricate roles of lipids in health and disease continues to grow, the importance of precise and accurate quantification will only increase. POPE-d7 and similar deuterated standards are fundamental tools that empower researchers to unravel the complexities of the lipidome and drive progress in biomedical science.

References

-

Patel, D., & Witt, S. N. (2017). Ethanolamine and phosphatidylethanolamine: partners in health and disease. Oxidative medicine and cellular longevity, 2017. [Link]

-

Schematic illustration of the workflow for automated lipid identification and absolute quantification from multiple LC–MS/MS data files. (n.d.). ResearchGate. [Link]

-

The lipidomics workflow. Lipidomics involves collecting samples of... (n.d.). ResearchGate. [Link]

-

[Roles of phosphatidylethanolamine-binding protein in cell signaling and its biological functions]. (2013). PubMed. [Link]

-

Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. (2019). ACS Omega. [Link]

-

How bilayer properties influence membrane protein folding. (n.d.). PMC. [Link]

-

Phosphatidylethanolamine. (n.d.). Wikipedia. [Link]

-

Interactions between Beta-2-Glycoprotein-1 and Phospholipid Bilayer—A Molecular Dynamic Study. (n.d.). MDPI. [Link]

-

Phosphatidylethanolamine Metabolism in Health and Disease. (n.d.). PMC. [Link]

-

Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation. (n.d.). PMC. [Link]

-

Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane. (n.d.). PMC. [Link]

-

MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. (n.d.). PubMed Central. [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2025). ResearchGate. [Link]

-

Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. (2023). ACS Publications. [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (1989). MDPI. [Link]

-

Lipidomics Workflow Guide. (n.d.). Agilent. [Link]

-

Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (2022). PMC. [Link]

-

Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (n.d.). ResearchGate. [Link]

-

Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. (n.d.). eScholarship. [Link]

-

LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PE, LPE, PG, and PI). (n.d.). Waters. [Link]

-

This compound. (n.d.). Proka GENOMICS. [Link]

-

Neutron study of phospholipids 1-palmitoyl-2-oleoyl-sn-glycero-3- phospho-ethanolamine spray coating on. (n.d.). SciSpace. [Link]

-

Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. (n.d.). PMC. [Link]

-

Implementation of the double Penning trap mass spectrometer MLLTRAP at ALTO. (2022). CERN Indico. [Link]

Sources

- 1. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 10. Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 11. [Roles of phosphatidylethanolamine-binding protein in cell signaling and its biological functions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

The Biological Significance of Phosphatidylethanolamines: A Deep Dive into Structure, Function, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE) is the second most abundant phospholipid in eukaryotic cells, constituting 15-25% of the total phospholipid content.[1][2][3] Far from being a mere structural component, PE is a critical player in a vast array of cellular processes. Its unique biophysical properties, stemming from its small headgroup and conical shape, empower it to influence membrane topology, facilitate protein folding, and drive essential events like cell division and autophagy.[2][3][4] Dysregulation of PE metabolism is increasingly implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, highlighting its potential as a therapeutic target.[5][6] This guide provides a comprehensive exploration of the multifaceted biological significance of PE, from its fundamental biochemistry to its role in health and disease, offering field-proven insights and detailed methodologies for its study.

Introduction: The Unique Architecture of Phosphatidylethanolamine

Phosphatidylethanolamine belongs to the glycerophospholipid class of lipids.[1] Its structure consists of a glycerol backbone esterified to two fatty acid chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position, which is in turn linked to an ethanolamine headgroup.[7][8] This seemingly simple structure belies a profound functional significance rooted in its molecular geometry.

The key to PE's diverse roles lies in its conical shape .[3][4] The small, polar ethanolamine headgroup has a smaller cross-sectional area compared to the hydrophobic volume of its two fatty acid tails.[2][9] This molecular architecture gives PE a propensity to induce negative curvature in membranes and to form non-bilayer hexagonal phases, properties that are fundamental to processes requiring membrane bending and fusion.[1][2]

Biosynthesis and Metabolism: A Tale of Two Pathways

Eukaryotic cells employ two primary, spatially distinct pathways to synthesize PE, underscoring its essential nature. The ablation of either major pathway is embryonically lethal in mammals, indicating that the PE pools generated are not entirely redundant and serve specific cellular functions.[1][5][10]

The Kennedy Pathway (CDP-Ethanolamine Pathway)

Located primarily in the Endoplasmic Reticulum (ER), the Kennedy pathway is the de novo route for PE synthesis.[1][3][7] It utilizes dietary or recycled ethanolamine, which is phosphorylated, activated with Cytidine triphosphate (CTP) to form CDP-ethanolamine, and finally transferred onto a diacylglycerol (DAG) backbone.[1][7][11] This pathway is crucial for generating the bulk of PE for cellular membranes.[4]

The Phosphatidylserine Decarboxylase (PSD) Pathway

This pathway is predominantly localized to the inner mitochondrial membrane (IMM).[1][4][11] It involves the decarboxylation of phosphatidylserine (PS), which is synthesized in the ER and subsequently transported to the mitochondria.[7][11][12] The enzyme phosphatidylserine decarboxylase (PSD) catalyzes this conversion, producing PE that is essential for mitochondrial integrity and function.[4][13]

The spatial separation of these pathways suggests that locally produced PE is required for specific organellar functions.

Diagram: PE Biosynthesis Pathways

The following diagram illustrates the two major pathways for phosphatidylethanolamine synthesis within the cell, highlighting their subcellular locations and key enzymatic steps.

Caption: PE is synthesized via the Kennedy pathway in the ER and the PSD pathway in mitochondria.

Core Biological Functions of Phosphatidylethanolamine

PE's influence extends across a remarkable spectrum of cellular activities, driven by its unique biophysical and biochemical properties.

Structural Keystone of Biological Membranes

PE is a fundamental building block of the lipid bilayer, contributing to its structural integrity.[7] Its significance, however, goes beyond a simple scaffold.

-

Membrane Fluidity and Curvature: The conical shape of PE is a key determinant of membrane biophysics.[4][7] It introduces lateral pressure and induces negative curvature, which is critical for dynamic membrane events like vesicle budding, endocytosis, exocytosis, and membrane fusion and fission.[1][3][4][7] Compared to the cylindrically shaped phosphatidylcholine (PC), PE creates a more viscous and rigid membrane environment.[11][14] The ratio of PE to PC is a critical factor that cells regulate to maintain proper membrane fluidity.[14][15]

-

Lipid Raft Stabilization: PE contributes to the formation and stability of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signal transduction and protein sorting.[4][16]

A Molecular Chaperone for Membrane Proteins

A fascinating and critical role of PE is its function as a "lipid chaperone."[2][11][17] It is essential for the correct folding, assembly, and function of numerous integral membrane proteins.[4][11] In E. coli, the lactose permease protein requires PE to achieve its correct tertiary structure and function.[11][18][19][20] In the absence of PE, these proteins misfold and become non-functional.[11][18] PE facilitates the proper insertion of proteins into the membrane and stabilizes their final conformation.[4][18]

Powering the Cell: Mitochondrial Bioenergetics

PE is highly enriched in the inner mitochondrial membrane (IMM), where it comprises about 30% of the total phospholipids.[2][7][10] This localization is not coincidental; PE is indispensable for mitochondrial function.

-

Respiratory Chain Function: PE is required for the optimal activity of several complexes of the electron transport chain involved in oxidative phosphorylation.[2][10][21] A decrease in mitochondrial PE impairs respiratory capacity and ATP production.[10][13][22]

-

Mitochondrial Morphology: The ability of PE to induce membrane curvature is vital for maintaining the complex architecture of the IMM, specifically the formation of cristae.[3] These folds dramatically increase the surface area available for ATP synthesis.[3] Mice with deficient mitochondrial PE synthesis exhibit profoundly altered mitochondrial morphology.[10][13]

The Final Cut: A Role in Cell Division (Cytokinesis)

PE plays a direct and essential role in the final stage of cell division. During cytokinesis, PE is specifically exposed on the outer leaflet of the plasma membrane at the cleavage furrow.[23][24] This redistribution is crucial for the disassembly of the contractile ring, the machinery made of actin and myosin that constricts the cell.[11][23][25] If this surface exposure of PE is blocked, the contractile ring fails to disassemble, and cell division arrests, resulting in two daughter cells connected by a cytoplasmic bridge.[23][24][25]

Cellular Housekeeping: The Autophagy Connection

Autophagy is a fundamental cellular recycling process that eliminates damaged organelles and protein aggregates.[26][27] PE is a central player in this process. The formation of the autophagosome, the double-membraned vesicle that engulfs the cellular cargo, requires the covalent conjugation of the protein Atg8 (or its mammalian homologue LC3) to PE.[3][27][28] This lipidation event anchors LC3 to the nascent autophagosomal membrane, driving its expansion and closure.[3] The availability of PE can be a rate-limiting factor for autophagy, and increasing intracellular PE levels can enhance autophagic flux and even extend lifespan in model organisms.[26]

Diagram: Role of PE in Autophagy

This diagram shows the critical step of LC3 conjugation to PE, which is essential for the formation of the autophagosome membrane.

Caption: PE is conjugated to LC3-I to form LC3-II, anchoring it to the autophagosome.

Phosphatidylethanolamine in Health and Disease

Given its central role in fundamental cellular processes, it is no surprise that dysregulation of PE metabolism is linked to numerous human diseases.[5]

| Disease Category | Implication of PE Dysregulation | Key Findings | References |

| Neurodegenerative Diseases | Implicated in Alzheimer's and Parkinson's disease. | Altered PE levels affect mitochondrial function and morphology, contributing to neuronal dysfunction and death. | [2][5][17] |

| Metabolic Disorders | Linked to non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. | An altered PC/PE ratio in the liver and mitochondria impairs VLDL secretion, affects mitochondrial energy production, and contributes to hepatic steatosis. | [5][6][15][22][29] |

| Cancer | Altered PE metabolism is a feature of many cancers. | PE is involved in cell signaling, proliferation, and a form of cell death called ferroptosis. Targeting PE metabolism is a potential anti-cancer strategy. | [2][3][17][30] |

| Genetic Disorders | Mutations in genes of PE synthesis pathways cause severe multisystem disorders. | Conditions like hereditary spastic paraplegia and certain neurodegenerative syndromes are linked to defects in the CDP-ethanolamine or PSD pathways. | [3][31] |

Methodologies for Studying Phosphatidylethanolamine

Investigating the roles of PE requires a robust toolkit of biochemical and cell biology techniques.

Experimental Protocol: Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines a standard workflow for the analysis of PE from cultured cells, a cornerstone of lipidomics research.

Causality: The Bligh-Dyer method uses a specific ratio of chloroform, methanol, and water to create a biphasic system. Lipids, being nonpolar, partition into the lower chloroform phase, effectively separating them from polar metabolites in the upper aqueous/methanol phase. This separation is critical for clean analysis. Mass spectrometry (MS) is used for its high sensitivity and specificity, allowing for the identification and quantification of individual PE molecular species based on their mass-to-charge ratio.

Protocol Steps:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolism Quenching & Lysis: Add 1 mL of ice-cold methanol to the culture dish. Scrape cells and transfer the cell suspension to a glass tube. This step immediately halts enzymatic activity.

-

Lipid Extraction (Bligh-Dyer):

-

To the 1 mL methanol suspension, add 2 mL of chloroform. Vortex vigorously for 1 minute.

-

Add 0.8 mL of water. Vortex again for 1 minute to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

-

-

Sample Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface. Transfer to a new glass tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[32]

-

Use a suitable column (e.g., C18) to separate lipid classes.

-

The mass spectrometer is operated in a targeted mode (Multiple Reaction Monitoring, MRM) to specifically detect and quantify different PE species based on their precursor and fragment ion masses.

-

Self-Validation: Spike samples with a known amount of an internal standard (a PE species not naturally abundant in the sample, e.g., with odd-chain fatty acids) prior to extraction. Quantification is based on the ratio of the endogenous PE peak area to the internal standard peak area, correcting for sample loss during preparation.

-

Diagram: Experimental Workflow for PE Lipidomics

This diagram visualizes the key stages of a typical lipidomics experiment designed to quantify PE species.

Caption: A standard workflow for the extraction and analysis of PE from biological samples.

Other Key Methodologies

-

Fluorescence Microscopy: Utilizes fluorescently labeled PE analogs or PE-binding probes to visualize the subcellular distribution and dynamics of PE in living cells.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about PE molecules and their interactions with other lipids and proteins within a membrane environment.[7]

-

Genetic Manipulation: Using tools like CRISPR/Cas9 to knock out or modify genes involved in PE synthesis (e.g., PISD) allows researchers to directly probe the functional consequences of PE deficiency in cellular and animal models.[7]

Therapeutic Targeting and Future Directions

The integral role of PE in pathophysiology makes its metabolic pathways attractive targets for drug development. Modulating the activity of enzymes like PSD or those in the Kennedy pathway could offer new therapeutic avenues for metabolic diseases, neurodegeneration, and cancer.[6]

Future research will continue to unravel the complex interplay between different PE pools and their specific functions. Key questions remain regarding the precise mechanisms of PE transport between organelles and how cells sense and regulate PE homeostasis. Advanced lipidomics and imaging techniques will be instrumental in painting a more complete picture of this essential phospholipid, paving the way for novel diagnostic and therapeutic strategies.

Conclusion

Phosphatidylethanolamine is a profoundly significant molecule whose importance extends far beyond its structural role in membranes. As a key regulator of membrane dynamics, a lipid chaperone, a bioenergetic facilitator, and a critical component of cell division and autophagy, PE stands at the crossroads of numerous fundamental cellular pathways. A deeper understanding of its complex biology is not only essential for basic science but also holds immense promise for the development of next-generation therapies for a wide range of human diseases.

References

-

Rockenfeller, P., et al. (2015). Phosphatidylethanolamine positively regulates autophagy and longevity. Cell Death & Differentiation, 22(3), 499–508. [Link]

-

Calzada, E., et al. (2016). Phosphatidylethanolamine Metabolism in Health and Disease. International Review of Cell and Molecular Biology, 321, 29–88. [Link]

-

Wikipedia. (n.d.). Phosphatidylethanolamine. Retrieved from [Link]

-

Lipotype GmbH. (n.d.). Phosphatidylethanolamine. Retrieved from [Link]

-

Tasseva, G., et al. (2013). Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology. Journal of Biological Chemistry, 288(6), 4158–4175. [Link]

-

van der Veen, J. N., et al. (2014). Autophagy Competes for a Common Phosphatidylethanolamine Pool with Major Cellular PE-Consuming Pathways in Saccharomyces cerevisiae. Genetics, 196(4), 1055–1066. [Link]

-

Dawaliby, R., et al. (2016). Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Journal of Biological Chemistry, 291(7), 3658–3667. [Link]

-

Caring Sunshine. (n.d.). Relationship: Mitochondria and Phosphatidylethanolamine. Retrieved from [Link]

-